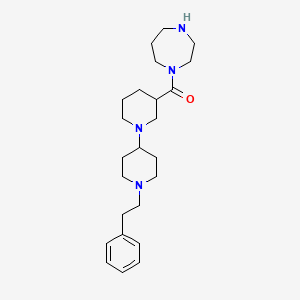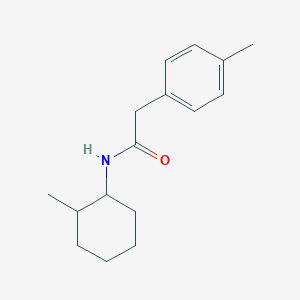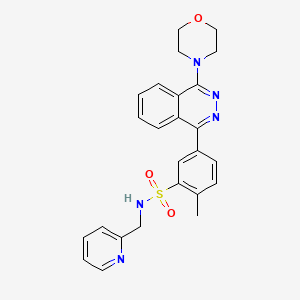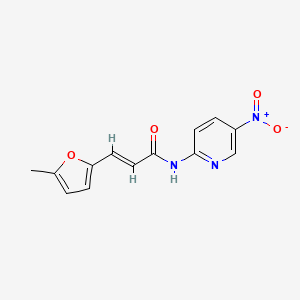
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine, also known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. It is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases and conditions.
作用機序
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine is a highly selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that is involved in a variety of physiological processes, including the regulation of blood flow, neurotransmitter release, and inflammation. The adenosine A1 receptor is expressed in various tissues, including the heart, brain, and immune system. By blocking the adenosine A1 receptor, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine can modulate the physiological processes that are regulated by adenosine.
Biochemical and Physiological Effects:
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to have a variety of biochemical and physiological effects. It has been found to increase blood pressure and heart rate, suggesting that it has a role in the regulation of cardiovascular function. Additionally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to modulate neurotransmitter release, suggesting that it has a role in the regulation of neuronal activity. Finally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to have anti-inflammatory and analgesic effects, suggesting that it has a role in the regulation of immune function and pain.
実験室実験の利点と制限
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has several advantages and limitations for lab experiments. One advantage is that it is a highly selective antagonist of the adenosine A1 receptor, making it a useful tool for studying the physiological processes that are regulated by adenosine. Additionally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine is that it is a complex molecule that is difficult to synthesize, making it expensive and time-consuming to produce.
将来の方向性
There are several future directions for the study of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine. One direction is the development of new analogs of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine that have improved pharmacokinetics and pharmacodynamics. Another direction is the study of the role of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine in the regulation of other physiological processes, such as inflammation and pain. Finally, the study of the potential use of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine in the treatment of various diseases and conditions, such as cardiovascular disease and neurodegenerative diseases, is an important area of future research.
合成法
The synthesis of 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine is a complex process that involves multiple steps. It starts with the synthesis of 1,4'-bipiperidine, which is then reacted with 2-phenylethylamine to form 1-(2-phenylethyl)-4'-bipiperidine. This intermediate is then reacted with phosgene to form 1-(2-phenylethyl)-4'-bipiperidylidenechloride. The final step involves the reaction of 1-(2-phenylethyl)-4'-bipiperidylidenechloride with 1,4-diazepan-1-ylcarbonyl chloride to form 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine.
科学的研究の応用
3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been extensively studied for its potential use in the treatment of various diseases and conditions. It has been found to be effective in the treatment of cardiovascular diseases, such as hypertension and ischemia-reperfusion injury. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-(1,4-diazepan-1-ylcarbonyl)-1'-(2-phenylethyl)-1,4'-bipiperidine has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases and pain.
特性
IUPAC Name |
1,4-diazepan-1-yl-[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O/c29-24(27-15-5-12-25-13-19-27)22-8-4-14-28(20-22)23-10-17-26(18-11-23)16-9-21-6-2-1-3-7-21/h1-3,6-7,22-23,25H,4-5,8-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSGPVNFTGFIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CCC3=CC=CC=C3)C(=O)N4CCCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)
![1-ethyl-6-methyl-3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5396311.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)
![5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5396316.png)

![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)

![ethyl 1-[4-(2,3-dimethylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396335.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5396353.png)
![3-(2-furylmethyl)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5396359.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-methyl-1,4-diazepane](/img/structure/B5396367.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide](/img/structure/B5396387.png)